Isodecyl isooctyl adipate
Overview
Description
Isodecyl isooctyl adipate is an ester compound with the molecular formula C24H46O4. It is also known by its IUPAC name, hexanedioic acid, 6-methylheptyl 8-methylnonyl ester . This compound is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isodecyl isooctyl adipate is synthesized through the esterification of adipic acid with isodecyl alcohol and isooctyl alcohol. The reaction typically involves heating adipic acid with the alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to remove water formed during the reaction, thereby driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products . The purified ester is collected and further processed to meet the desired specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Isodecyl isooctyl adipate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of adipic acid and the corresponding alcohols . Transesterification involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Adipic acid, isodecyl alcohol, isooctyl alcohol
Transesterification: New ester compounds depending on the alcohol used
Scientific Research Applications
Isodecyl isooctyl adipate has a wide range of applications in scientific research and industry:
Mechanism of Action
The primary mechanism by which isodecyl isooctyl adipate exerts its effects is through plasticization. The compound interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility, durability, and processability of the polymer materials . The molecular targets include the polymer chains themselves, and the pathways involved are related to the physical interactions between the ester compound and the polymer matrix .
Comparison with Similar Compounds
Similar Compounds
Diisodecyl phthalate (DIDP): Another commonly used plasticizer with similar applications in flexible plastics.
Diisooctyl adipate: A related ester with similar chemical properties and uses.
Uniqueness
Isodecyl isooctyl adipate is unique in its balanced properties of flexibility and durability, making it suitable for a wide range of applications. Compared to diisodecyl phthalate, it offers better biocompatibility and lower toxicity, making it a preferred choice in medical and pharmaceutical applications . Additionally, its specific ester structure provides unique interactions with polymer chains, enhancing its effectiveness as a plasticizer .
Properties
IUPAC Name |
6-O-(6-methylheptyl) 1-O-(8-methylnonyl) hexanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-21(2)15-9-6-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-10-16-22(3)4/h21-22H,5-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXYISPZQCLSIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067626 | |
Record name | Isodecyl isooctyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110-28-1, 31474-57-4, 68130-92-7 | |
Record name | 1-(6-Methylheptyl) 6-(8-methylnonyl) hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylheptyl 8-methylnonyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, 1-isodecyl 6-isooctyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031474574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, mixed isodecyl and isooctyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, 1-isodecyl 6-isooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isodecyl isooctyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isodecyl isooctyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-methylheptyl 8-methylnonyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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